molecular formula C15H24N2O3S B3007394 2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(3-METHYLBUTYL)ACETAMIDE CAS No. 754216-72-3

2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(3-METHYLBUTYL)ACETAMIDE

Cat. No.: B3007394
CAS No.: 754216-72-3
M. Wt: 312.43
InChI Key: AGZUTGIFRUVYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(3-METHYLBUTYL)ACETAMIDE is a useful research compound. Its molecular formula is C15H24N2O3S and its molecular weight is 312.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Antimicrobial Evaluation : Novel heterocyclic compounds incorporating a sulfamoyl moiety, which are structurally related to N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, have been synthesized and evaluated for antimicrobial properties. These compounds have shown promising results against both bacterial and fungal infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

  • Biologically Active Amides and Amines Modification : Research has focused on modifying medical products like acetazolamide, structurally similar to N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, by interacting with fluorine-containing heterocycles. This modification aims to yield heterocyclic compounds with potential biological activity (Sokolov & Aksinenko, 2012).

  • Drug Metabolism and Bioactive Conjugation : Acetaminophen, a compound related to N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, has been studied for its conversion in the nervous system to a bioactive N-acylphenolamine via fatty acid amide hydrolase-dependent arachidonic acid conjugation. This process is crucial for understanding the metabolic pathways and pharmacological actions of such drugs (Högestätt et al., 2005).

  • Environmental Application in Detecting Carbonyl Compounds : A novel fluorescent probe, using a derivative structurally related to N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, has been developed for sensitive detection of carbonyl compounds in environmental water samples. This highlights the utility of such compounds in environmental monitoring and analysis (Houdier, Perrier, Defrancq, & Legrand, 2000).

  • Immunomodulating Effects in Tumor Treatment : Research on N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, a compound related to N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, has shown potential in modifying the reactivity of lymphoid cell populations affected by tumor growth. This compound has demonstrated the ability to enhance the immune response against tumors, suggesting its potential in cancer therapy (Wang et al., 2004).

Mechanism of Action

Target of Action

The primary target of this compound is Cytochrome P450 2C18 . This enzyme belongs to the cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics.

Mode of Action

It’s known that many sulfonamide derivatives exhibit their antimicrobial and antitumor activities through the inhibition ofdihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, crucial for DNA synthesis and cell growth.

Biochemical Pathways

The compound likely affects the tetrahydrofolate synthesis pathway . By inhibiting DHFR, it prevents the formation of tetrahydrofolate, a necessary cofactor for the synthesis of purines, thymidylic acid, and certain amino acids. This disruption can lead to the inhibition of DNA, RNA, and protein synthesis, affecting cell growth and proliferation.

Result of Action

The inhibition of DHFR and the subsequent disruption of the tetrahydrofolate synthesis pathway can lead to the inhibition of cell growth and proliferation . This makes the compound potentially useful in the treatment of conditions characterized by rapid cell growth, such as cancer.

Properties

IUPAC Name

N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-12(2)9-10-16-15(18)11-17(4)21(19,20)14-7-5-13(3)6-8-14/h5-8,12H,9-11H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZUTGIFRUVYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.